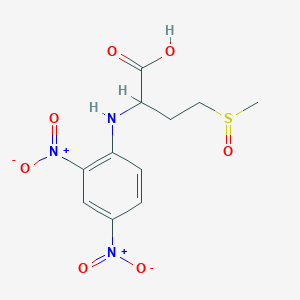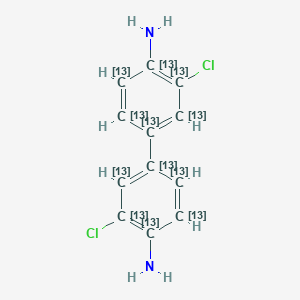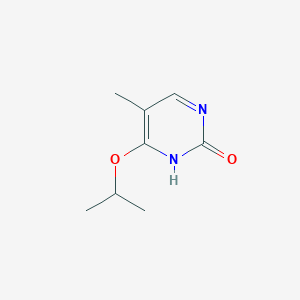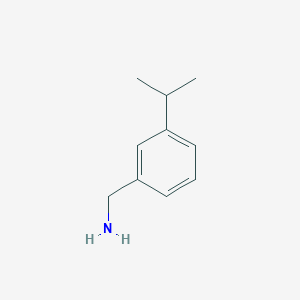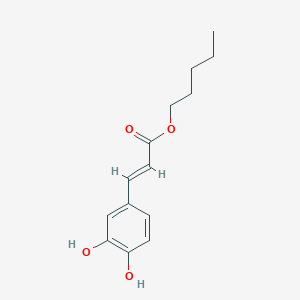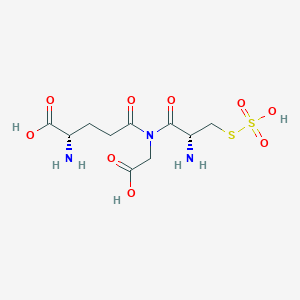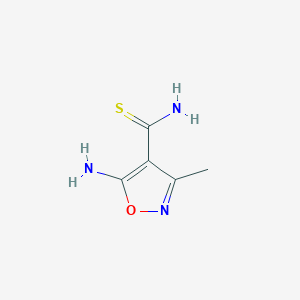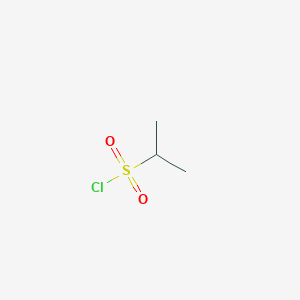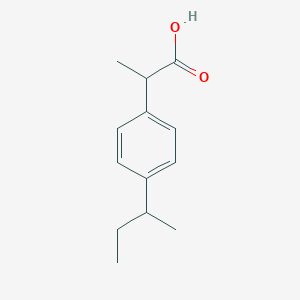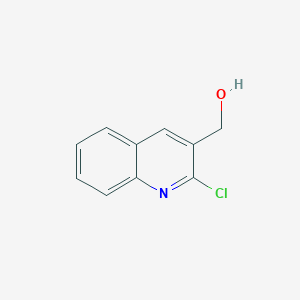
(2-Chloroquinolin-3-yl)methanol
Overview
Description
(2-Chloroquinolin-3-yl)methanol is an organic compound belonging to the quinoline family It features a quinoline ring substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 3-position
Mechanism of Action
Target of Action
The primary targets of (2-Chloroquinolin-3-yl)methanol are nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . These compounds are involved in various biological processes and have been widely used in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as the Mitsunobu reaction . Under Mitsunobu conditions, dehydration occurs between this compound and nitrogen heterocyclic compounds in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
Biochemical Pathways
The mitsunobu reaction, which is a key step in the compound’s interaction with its targets, is a well-established fundamental reaction and has been widely applied in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the lipophilicity of compounds is known to play an important role in their antifungal activity . The lipophilic character of this compound could potentially influence its bioavailability and pharmacokinetic behavior .
Result of Action
Compounds containing 2-chloroquinoline as a lipophilic domain have been synthesized and screened for their antifungal activity . Some of these compounds exhibited potential antifungal activity, suggesting that this compound could potentially have similar effects .
Action Environment
It’s worth noting that the mitsunobu reaction, which is a key step in the compound’s mode of action, is typically carried out in dry thf . This suggests that the compound’s action could potentially be influenced by the presence of moisture or other environmental factors.
Biochemical Analysis
Biochemical Properties
(2-Chloroquinolin-3-yl)methanol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that under Mitsunobu conditions, dehydration proceeds between this compound and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline
Cellular Effects
It has been suggested that it may have antifungal activity
Molecular Mechanism
It is known that it can undergo dehydration to give corresponding products under Mitsunobu conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Chloroquinolin-3-yl)methanol involves the reduction of 2-chloro-3-formylquinoline using sodium borohydride in methanol. This reaction typically proceeds at room temperature with constant stirring over a period of 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be further reduced to form different derivatives.
Common Reagents and Conditions
Mitsunobu Reaction: This reaction involves the use of triphenylphosphine, diethyl azodicarboxylate, and a nucleophile in dry tetrahydrofuran (THF) to facilitate the substitution of the hydroxyl group.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide for converting the hydroxymethyl group to aldehydes or acids.
Major Products Formed
Substituted Quinoline Derivatives: Products formed by substituting the chlorine atom with various nucleophiles.
Oxidized Products: Aldehydes and carboxylic acids derived from the oxidation of the hydroxymethyl group.
Scientific Research Applications
(2-Chloroquinolin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: It is employed in studying the biological activity of quinoline derivatives and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A closely related compound with an aldehyde group instead of a hydroxymethyl group.
2-Chloroquinoline: Lacks the hydroxymethyl group but shares the quinoline core structure.
Uniqueness
(2-Chloroquinolin-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2-chloroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKEUSDSZNPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359000 | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125917-60-4 | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroquinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-chloroquinolin-3-yl)methanol in organic synthesis, and how is it utilized in the synthesis of complex molecules?
A1: this compound serves as a crucial building block in organic synthesis, specifically for constructing the AB ring core found in camptothecin and its analogs. [, ] Camptothecin is a naturally occurring alkaloid known for its anticancer properties.
Q2: What are the advantages of using zinc oxide nanoparticles in the synthesis of this compound derivatives for synthesizing the AB ring core of camptothecin?
A2: A research study highlighted the use of zinc oxide nanoparticles as a catalyst in synthesizing this compound derivatives, which are essential for constructing the AB ring core of camptothecin. [] The study demonstrated several advantages of using zinc oxide nanoparticles:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

